molecular formula C23H19ClN4O2S2 B2461593 N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868973-25-5

N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2461593
CAS RN: 868973-25-5
M. Wt: 483
InChI Key: BEYFMCAQKUWMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O2S2 and its molecular weight is 483. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-HIV Drug Research :

    • A study on acetamide derivatives, including those with naphthalene substitutions, revealed their potential as anti-HIV drugs. These compounds showed promising interactions with biological molecules like tyrosine, primarily through nitrogen atoms, suggesting their effectiveness in inhibiting HIV (Oftadeh, Mahani, & Hamadanian, 2013).
    • Another research synthesized various naphthalene derivatives and evaluated them for their inhibitory activity against HIV-1 and HIV-2, identifying some compounds as potential leads for antiviral agents (Hamad et al., 2010).
    • A series of naphthalen-2-yl)-1,2,3-thiadiazol derivatives were identified as potent inhibitors of HIV-1, with some showing improved or similar inhibitory activity compared to existing drugs (Zhan et al., 2009).
  • Anticancer Research :

    • Thiazole and thiadiazole derivatives, including those with naphthalene-2-yl substitutions, were synthesized and showed significant anticancer activity against various cancer cell lines. These compounds were found to induce apoptosis in cancer cells (Ekrek et al., 2022).
    • Another study synthesized naphthalene derivatives for their potential anti-Parkinson's activity. These compounds demonstrated significant free radical scavenging activity and protected the diseased brain in a rat model of Parkinson's disease (Gomathy et al., 2012).
  • Other Applications :

    • Naphthalene derivatives were also studied for their protective activities against DNA damage, showing potential in diminishing chromogen formation between damaged DNA and thiobarbituric acid (Abdel-Wahab, El-Ahl, & Badria, 2009).
    • In the field of thermoelectric and transistor applications, fused lactam semiconducting polymers with naphthalene cores demonstrated high charge carrier mobilities and power factors, highlighting the potential of these materials in advanced electronics (Chen et al., 2020).

properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2S2/c24-19-11-4-2-7-17(19)13-25-21(30)14-31-23-28-27-22(32-23)26-20(29)12-16-9-5-8-15-6-1-3-10-18(15)16/h1-11H,12-14H2,(H,25,30)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYFMCAQKUWMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.